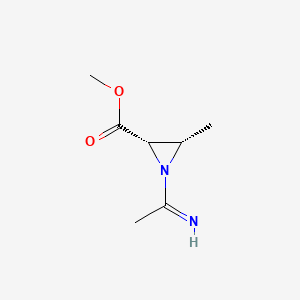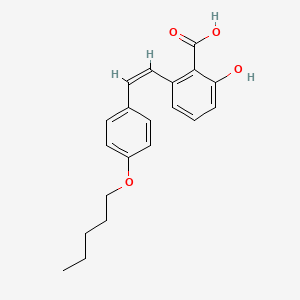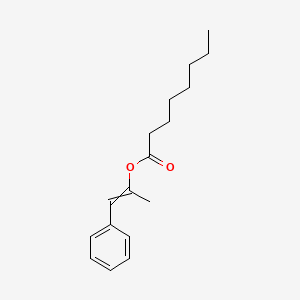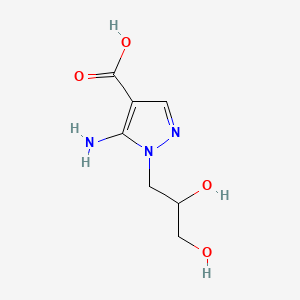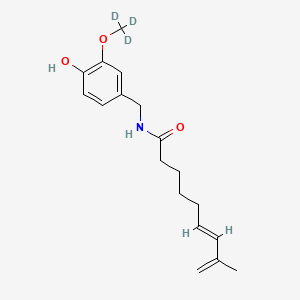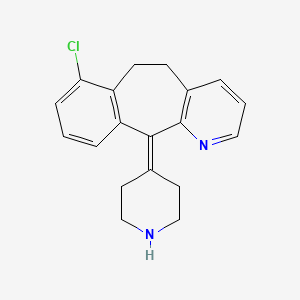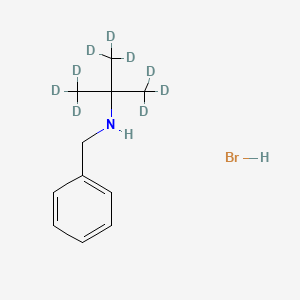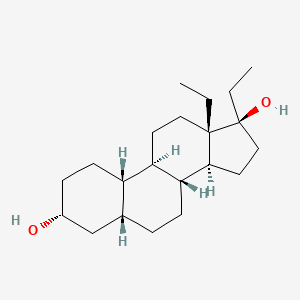
Hydroxy Gliclazide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Gliclazide-d4 is a deuterium-labeled analogue of Hydroxy Gliclazide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C15H17D4N3O4S, and it has a molecular weight of 343.43 . This compound is often utilized in pharmacokinetic studies and metabolic research due to its labeled nature, which allows for precise tracking and analysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Gliclazide-d4 involves the incorporation of deuterium atoms into the Hydroxy Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Synthesis: The intermediate compounds are further reacted to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Hydroxy Gliclazide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonylurea group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
科学研究应用
Hydroxy Gliclazide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways and the effects of drugs on metabolism.
Chemical Analysis: Utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
作用机制
Hydroxy Gliclazide-d4, like its non-deuterated counterpart, exerts its effects by binding to the β cell sulfonylurea receptor (SUR1) in the pancreas. This binding blocks the ATP-sensitive potassium channels, leading to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the β cells, which triggers the release of insulin. This mechanism helps in lowering blood glucose levels in patients with diabetes .
相似化合物的比较
Gliclazide: The non-deuterated form of Hydroxy Gliclazide-d4, used as an oral antihyperglycemic agent.
Glipizide: Another sulfonylurea compound with a similar mechanism of action.
Glyburide: A sulfonylurea drug used to treat type 2 diabetes.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, as it enables researchers to differentiate between the labeled and non-labeled forms of the compound .
属性
CAS 编号 |
1346605-31-9 |
|---|---|
分子式 |
C15H21N3O4S |
分子量 |
343.434 |
IUPAC 名称 |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
InChI 键 |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
同义词 |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


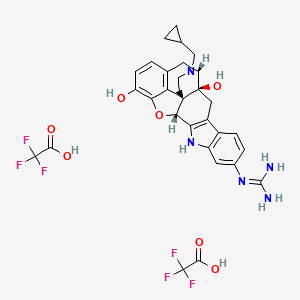
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)
